N-{[3-(4-bromophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetyl}norvaline
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Overview
Description
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PENTANOIC ACID is a complex organic compound with a unique structure that includes a bromophenyl group, a furochromen ring, and an acetamido pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PENTANOIC ACID typically involves multiple steps, starting with the preparation of the furochromen core. This can be achieved through cyclization reactions involving appropriate precursors. The bromophenyl group is introduced via electrophilic substitution reactions, and the acetamido pentanoic acid moiety is attached through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the bromophenyl site.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PENTANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.
4,4’-Dibromodiphenyl ketone: Another brominated compound with different functional groups and applications.
Pyrazoline derivatives: Compounds with similar biological activities but different structural features.
Uniqueness
2-{2-[3-(4-BROMOPHENYL)-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL]ACETAMIDO}PENTANOIC ACID is unique due to its combination of a furochromen ring, bromophenyl group, and acetamido pentanoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C25H22BrNO6 |
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Molecular Weight |
512.3 g/mol |
IUPAC Name |
2-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C25H22BrNO6/c1-3-4-20(24(29)30)27-23(28)10-17-13(2)16-9-18-19(14-5-7-15(26)8-6-14)12-32-21(18)11-22(16)33-25(17)31/h5-9,11-12,20H,3-4,10H2,1-2H3,(H,27,28)(H,29,30) |
InChI Key |
SROPXUFKUOAGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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